3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea
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Overview
Description
3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea is an organic compound with a unique structure that includes a hydroxyethyl group, a methyl group, and a methylsulfanyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea typically involves the reaction of 2-hydroxyethylamine with methyl isocyanate, followed by the introduction of a methylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its polymerizable methacrylate moiety.
Methylsulfanyl ethylamine: Contains a methylsulfanyl group but lacks the urea backbone.
N,N’-dimethylurea: Similar urea structure but lacks the hydroxyethyl and methylsulfanyl groups.
Uniqueness
3-(2-hydroxyethyl)-3-methyl-1-[2-(methylsulfanyl)ethyl]urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1872835-03-4 |
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Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(2-methylsulfanylethyl)urea |
InChI |
InChI=1S/C7H16N2O2S/c1-9(4-5-10)7(11)8-3-6-12-2/h10H,3-6H2,1-2H3,(H,8,11) |
InChI Key |
GMEAXZWWKZZBOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)NCCSC |
Purity |
95 |
Origin of Product |
United States |
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